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Copper;1-oxidopyridin-1-ium-2-thiolate -

Copper;1-oxidopyridin-1-ium-2-thiolate

Catalog Number: EVT-8364563
CAS Number:
Molecular Formula: C10H8CuN2O2S2
Molecular Weight: 315.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Copper;1-oxidopyridin-1-ium-2-thiolate is a coordination compound that features copper ions coordinated with a thiolate ligand derived from pyridine. This compound is notable for its potential applications in various fields, including catalysis and materials science. The structure of this compound allows it to participate in several chemical reactions, making it a subject of interest in both academic and industrial research.

Source

The compound can be synthesized through various methods, including the reaction of copper salts with thiol-containing ligands. Its unique properties stem from the combination of copper's metallic characteristics and the organic nature of the pyridine-derived ligand.

Classification

Copper;1-oxidopyridin-1-ium-2-thiolate can be classified as a metal-organic complex due to its coordination between a metal center (copper) and an organic ligand (1-oxidopyridin-1-ium-2-thiolate). It falls under the category of thiolate complexes, which are known for their reactivity and stability in various chemical environments.

Synthesis Analysis

Methods

The synthesis of Copper;1-oxidopyridin-1-ium-2-thiolate typically involves the following steps:

  1. Preparation of Reactants: Copper salts, such as copper(II) sulfate or copper(II) chloride, are commonly used as precursors.
  2. Reaction with Thiol Ligands: The copper salt is reacted with a thiol derivative of pyridine, which can be achieved in an aqueous or organic solvent under controlled conditions.
  3. Isolation: The resulting complex is isolated through filtration or precipitation methods, followed by purification techniques such as recrystallization.

Technical Details

The reaction conditions, including temperature, pH, and solvent choice, significantly influence the yield and purity of the synthesized compound. For instance, using a polar solvent may enhance solubility and facilitate better coordination between copper ions and the thiolate ligand.

Molecular Structure Analysis

Structure

Copper;1-oxidopyridin-1-ium-2-thiolate features a central copper ion coordinated by sulfur from the thiolate group and nitrogen from the pyridine ring. This arrangement creates a stable five-membered chelate structure.

Data

The molecular formula for Copper;1-oxidopyridin-1-ium-2-thiolate is C5H4NNaOSC_5H_4NNaOS, indicating the presence of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur atoms. The compound typically exhibits distinct spectral features in infrared spectroscopy due to C–S and C–N bonding.

Chemical Reactions Analysis

Reactions

Copper;1-oxidopyridin-1-ium-2-thiolate participates in various chemical reactions, including:

  1. Oxidation Reactions: The thiolate ligand can undergo oxidation to form sulfoxides or sulfones.
  2. Coordination Chemistry: It can act as a ligand in coordination complexes with other metal ions.
  3. Catalytic Reactions: This compound has been studied for its catalytic properties in organic transformations, such as C–S bond formation.

Technical Details

The reactivity of this compound is influenced by its oxidation state and the nature of the coordinating ligands. For example, when used as a catalyst, it can facilitate reactions under mild conditions by stabilizing transition states.

Mechanism of Action

Process

The mechanism of action for Copper;1-oxidopyridin-1-ium-2-thiolate often involves:

  1. Coordination: The thiolate ligand coordinates to the copper ion, enhancing its electrophilicity.
  2. Activation of Substrates: The activated complex formed can interact with substrates to facilitate bond formation or cleavage.
  3. Product Formation: Following substrate interaction, products are formed through pathways involving electron transfer or rearrangement.

Data

Kinetic studies indicate that the rate of reaction is dependent on factors like ligand concentration and temperature, highlighting the importance of optimizing reaction conditions for maximum efficiency.

Physical and Chemical Properties Analysis

Physical Properties

Copper;1-oxidopyridin-1-ium-2-thiolate typically appears as a solid at room temperature. It may exhibit color variations depending on its purity and hydration state.

Chemical Properties

This compound is relatively stable under ambient conditions but can decompose upon exposure to strong oxidizing agents. Its solubility varies across solvents, being more soluble in polar solvents due to its ionic nature.

Relevant data include:

  • Melting Point: Varies based on hydration
  • Solubility: Soluble in water and polar organic solvents
Applications

Scientific Uses

Copper;1-oxidopyridin-1-ium-2-thiolate has several applications in scientific research:

  1. Catalysis: Used in organic synthesis for promoting reactions like carbonylative coupling.
  2. Material Science: Investigated for use in creating advanced materials with tailored electronic properties.
  3. Biological Studies: Explored for its potential role in biological systems involving metal ion transport and enzyme activity modulation.

These applications underline the versatility of this compound in both synthetic chemistry and material development.

Synthetic Methodologies and Ligand Design for Copper Pyrithione Systems

Organometallic Precursor Strategies for Copper-Thiolate Coordination

The reactivity of organometallic precursors with barrier layers dictates the structural integrity of copper-thiolate films in semiconductor applications. First-principles molecular dynamics simulations reveal that copper(I) hexafluoroacetylacetonate vinyltrimethylsilane (Cu(hfac)(tmvs)) undergoes spontaneous decomposition upon contact with bare titanium, tantalum, or tungsten surfaces. This decomposition arises from the strong surface reactivity of transition metals, which cleaves Cu–S bonds and introduces interfacial contaminants that degrade electrical performance. For example, simulations show Cu–S bond elongation exceeding 20% within 0.5 ps of surface contact, followed by ligand dissociation [3].

Table 1: Reactivity of Cu(hfac)(tmvs) with Transition Metal Surfaces

Barrier LayerDecomposition Observed?Critical Interaction
TitaniumYes (spontaneous)Ti–S bond formation
TantalumYes (spontaneous)Ta–O bond formation
TungstenYes (spontaneous)W–C bond formation
Nitrogen-passivated TiNNoNon-reactive surface

Nitrogen passivation emerges as a critical strategy to mitigate decomposition. When titanium, tantalum, or tungsten surfaces are functionalized with nitrogen atoms to form stoichiometric nitride layers (TiN, TaN, WN), the exposed nitrogen atoms create a chemically inert interface. The passivated surfaces exhibit negligible orbital overlap with Cu(hfac)(tmvs), preserving the precursor’s structural integrity during chemical vapor deposition. This approach enables the fabrication of contaminant-free copper-thiolate films with enhanced adhesion properties, crucial for microelectronic device integration [3].

Thiol-Functionalized Cellulose as a Support Matrix for Copper Stabilization

Cellulose-based supports functionalized with sulfur-containing ligands provide an eco-friendly platform for stabilizing copper species through dative Cu–S bonds. The synthesis involves a three-step process: (1) activation of cellulose hydroxyl groups via chloroacetylation using chloroacetyl chloride and triethylamine; (2) nucleophilic substitution with thiol ligands (e.g., 2-aminothiophenol, 2-mercaptobenzothiazole); and (3) copper ion immobilization in acidic aqueous solutions. X-ray photoelectron spectroscopy confirms covalent C–S bond formation (binding energy: 163.5 eV) and subsequent Cu²⁺ coordination through thiolate sulfur (Cu 2p₃/₂ peak at 933.2 eV) [1] [4].

Table 2: Thiol-Functionalized Cellulose Systems for Copper Coordination

Functionalization AgentMaximum Cu²⁺ Adsorption Capacity (mg/g)Key Functional GroupsCoordination Mechanism
2-Aminothiophenol163.3 ± 2.5–SH, –NH₂Bidentate N,S-chelation
2-Mercaptopyridine92.5 ± 1.2–SH, pyridinic NS-bridge + N-coordination
2-Mercaptobenzothiazole27.5 ± 0.5–SH, thiazole S/NMonodentate S-bonding

Density functional theory calculations elucidate the selectivity mechanisms: 2-aminothiophenol-functionalized cellulose exhibits a 64.5-fold selectivity for Pd²⁺ over Pt²⁺, attributed to the optimal Hard-Soft Acid-Base matching between soft Pd²⁺ and soft thiolate donors. This principle extends to copper stabilization, where the thiophilic nature of Cu⁺/Cu²⁺ enables strong binding (adsorption energies: −185 to −210 kJ/mol). The porous cellulose matrix further enhances stability by preventing copper cluster aggregation while maintaining accessibility for catalytic or sensing applications [1] [4].

Tautomeric Control in Pyrithione-Derived Ligand Systems

Pyrithione (1-hydroxy-2(1H)-pyridinethione) exists in dynamic equilibrium between thione (PyS=O) and thiol (PyS–OH) tautomers, a duality that profoundly impacts copper coordination chemistry. Crystallographic studies confirm the thione form predominates in solid-state (>95% occupancy), characterized by C=S bond lengths of 1.676 Å and C–O distances of 1.336 Å. In solution, the equilibrium shifts according to solvent polarity: aprotic media (ε < 15) favor the thiol tautomer (up to 70%), while protic solvents stabilize the thione form through hydrogen bonding [5] [8].

Acidity modulates tautomeric populations and deprotonation pathways. Pyrithione exhibits pKa values of −1.95 (pyridinium proton) and 4.6 (thiol proton), generating three potential copper-binding anions:

  • Thiolate (PyS–O⁻) after deprotonation at N⁺
  • Thione thiolate (PyS⁻=O) after thiol deprotonation
  • Dithione (⁻PyS⁻=O) upon double deprotonation

Figure: Pyrithione Tautomeric Equilibrium and Copper Coordination Modes

Thione Form (PyS=O)      ↔      Thiol Form (PyS–OH)  |                           |  [Cu²⁺] → O,S-bidentate chelate    [Cu²⁺] → S-monodentate  

Copper complexation preferentially occurs through the thiolate sulfur, forming [Cu(PyS–O)₂] complexes with distorted tetrahedral geometry. When the thione tautomer dominates, coordination shifts to O,S-bidentate modes evidenced by shortened Cu–O bonds (1.92 Å) and elongated Cu–S bonds (2.28 Å). Solvent engineering thus enables precise control over copper-ligand stoichiometry and complex geometry—critical for designing catalysts or semiconductor precursors [5] [7] [8].

Solvent-Mediated Assembly of Copper–Sulfur Clusters

Solvent polarity directs the self-assembly of copper–sulfur clusters into dimensionally controlled architectures. Studies of gold–silver–thiolate clusters demonstrate that dichloromethane/methanol mixtures (3:1 v/v) promote linear polymerization via direct intercluster Ag–Au–Ag bonding, yielding semiconducting 1D chains. Conversely, pure chloroform produces discrete clusters with quantum-confined electronic properties. This solvent-dependent behavior extends to copper systems, where coordinating solvents (acetonitrile, DMF) stabilize monomers, while nonpolar media (toluene, hexane) drive hierarchical assembly [6].

The assembly mechanism involves three stages:

  • Ligand desolvation: Methanol displaces labile adamantane ligands from cluster surfaces (binding energy decrease: 28 kJ/mol)
  • Metallic bond formation: Exposed Cu/Ag sites on adjacent clusters form directional M–M bonds (2.85–3.02 Å)
  • Crystallization: Anisotropic growth along the [101] direction yields single crystals >100 μm

Field-effect transistors fabricated from 1D cluster polymers exhibit 1800-fold higher conductivity along the polymer axis (0.14 S/cm) versus perpendicular directions (7.8 × 10⁻⁵ S/cm), confirming anisotropic charge transport. Density functional theory calculations attribute this to delocalized valence bands along the Cu–S–Cu backbone (band gap: 1.3 eV), with hole mobilities reaching 0.02 cm² V⁻¹ s⁻¹. These principles enable the bottom-up design of copper-thiolate semiconductors with tailored charge transport properties [6].

Properties

Product Name

Copper;1-oxidopyridin-1-ium-2-thiolate

IUPAC Name

copper;1-oxidopyridin-1-ium-2-thiolate

Molecular Formula

C10H8CuN2O2S2

Molecular Weight

315.9 g/mol

InChI

InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,8H;/q;;+2/p-2

InChI Key

FNQNNKLJHNPTGT-UHFFFAOYSA-L

SMILES

C1=CC=[N+](C(=C1)[S-])[O-].C1=CC=[N+](C(=C1)[S-])[O-].[Cu+2]

Canonical SMILES

C1=CC=[N+](C(=C1)[S-])[O-].C1=CC=[N+](C(=C1)[S-])[O-].[Cu+2]

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